molecular formula C19H17N5O2S B2970654 N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1203344-14-2

N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2970654
CAS No.: 1203344-14-2
M. Wt: 379.44
InChI Key: RZRNACXXEOFCFM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyridazine core substituted with a methyl group at position 4 and a phenyl group at position 1. The thioacetamide moiety bridges the pyridazine ring to a furan-2-ylmethyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13-16-11-21-24(14-6-3-2-4-7-14)18(16)19(23-22-13)27-12-17(25)20-10-15-8-5-9-26-15/h2-9,11H,10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNACXXEOFCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan moiety linked to a thioacetamide group and a pyrazolo[3,4-d]pyridazine structure. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy. The molecular formula is C20H20N4OSC_{20}H_{20}N_4OS.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound.

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Apoptosis Induction : Many pyrazole derivatives promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Kinases : Some derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as Aurora-A and CDK2.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
MCF712.50Apoptosis induction
A54926.00Cell cycle arrest
HepG217.82Kinase inhibition

The IC50 values suggest that the compound exhibits significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related pyrazole compounds. The findings showed that modifications to the thioacetamide group significantly influenced biological activity:

Compound ModificationEffect on Activity
Methyl substitutionIncreased potency
Furan substitutionEnhanced selectivity
Pyrazole ring sizeAltered binding affinity

These modifications can be crucial for optimizing the therapeutic efficacy of compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazolo-pyridazine, pyrazolo-pyrimidine, and triazino-indole derivatives. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties.

Core Heterocyclic Structure and Substituent Variations

  • Pyrazolo[3,4-d]pyridazine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., compound 123 in ) by the presence of an additional nitrogen atom in the pyridazine ring.
  • Substituent Effects: The 4-methyl-1-phenyl substituents on the pyridazine ring are conserved in some analogs (e.g., compound 118d in ), but others feature chloro or bromo groups (e.g., 123 and 118d), which may enhance lipophilicity or metabolic stability . The furan-2-ylmethyl group in the target compound contrasts with morpholinophenyl (compound 123) or chlorophenethylamino (compound 118d) substituents in analogs, suggesting divergent solubility and pharmacokinetic profiles .

Physicochemical Properties

  • Melting Points :
    Melting points for pyrazolo-pyridazine/pyrimidine analogs range from 107–124°C (e.g., 123 : 107–118°C, 118d : 118–124°C), comparable to thiadiazole derivatives in (e.g., 5e : 132–134°C, 5k : 135–136°C) . The target compound’s furan substituent may lower its melting point due to reduced crystallinity.
  • Elemental Analysis :
    Analogs like 123 and 118d show close alignment between calculated and found elemental composition (e.g., C: 55.25% vs. 55.55% in 123 ), indicating high purity . Similar rigor in synthesis is expected for the target compound.

Data Tables

Table 2: Elemental Analysis of Selected Analogs

Compound ID Molecular Formula C (%) Calc/Found H (%) Calc/Found N (%) Calc/Found
123 C₂₅H₂₄N₆Cl₂O₂S 55.25/55.55 4.45/4.48 15.46/15.06
118d C₃₃H₃₃N₇O₂Cl₂S 59.81/59.55 5.02/4.95 14.80/14.51

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